molecular formula C75H113F3N20O17S2 B3030168 Biotinyl-Substance P Trifluoroacetate CAS No. 87468-58-4

Biotinyl-Substance P Trifluoroacetate

Cat. No. B3030168
CAS RN: 87468-58-4
M. Wt: 1688.0 g/mol
InChI Key: XWJPDCSCRLKGMC-UTUYLYDMSA-N
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Description

Biotinyl-Substance P Trifluoroacetate (CAS: 87468-58-4) is a biotinylated peptide . It consists of the following amino acid sequence: Biotinyl-Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ . The trifluoroacetate salt form enhances its solubility and stability. Biotinyl-Substance P Trifluoroacetate is commonly used in research and diagnostic applications due to its specific binding properties and ease of detection .


Synthesis Analysis

The synthesis of Biotinyl-Substance P Trifluoroacetate involves attaching a biotin molecule to the Substance P peptide sequence. This can be achieved through chemical reagents or enzymatic methods. The resulting compound is a water-soluble peptide with a trifluoroacetate counterion .


Molecular Structure Analysis

Biotinyl-Substance P Trifluoroacetate consists of a biotin moiety covalently linked to the Substance P peptide. The biotin portion provides a unique tag for selective protein labeling, while the trifluoroacetate group enhances solubility. The overall structure includes the tetrahydrothiophene ring of biotin fused to a ureido ring, with a valeric acid side chain .


Chemical Reactions Analysis

  • Biotinylation Reactions : Researchers can use chemical reagents or enzymes to attach biotin to target proteins. Once labeled, these proteins become detectable and amenable to study .
  • Catalytic Activity : Trifluoroacetic acid (TFA), a component of Biotinyl-Substance P Trifluoroacetate, exhibits catalytic activity in organic reactions .

Physical And Chemical Properties Analysis

  • Storage : Recommended at -20°C, protected from light and moisture .

Scientific Research Applications

1. Avidin Affinity and Fluorescence Properties

Biotinyl derivatives, including those involving Biotinyl-Substance P Trifluoroacetate, have been studied for their high affinity for avidin and unique fluorescence properties. The compound 1-Biotinylpyrene, for example, displayed fluorescence emission in aqueous solutions and exhibited a fluorescence maximum shift upon binding to avidin, indicating its potential use in bioanalytical applications (Plażuk, Zakrzewski, & Salmain, 2011).

2. Surface Engineering of Microfluidic Devices

Biotinylated compounds are also instrumental in the fabrication of microfluidic analysis devices with surface-immobilized cell-capturing molecules. These devices utilize biotinylated compounds to support the self-assembly of proteins, antibodies, and mammalian cells, demonstrating the compound's versatility in bioengineering and clinical research applications (Lahann et al., 2003).

3. Biotinylation of Peptides and Oligonucleotides

Biotinyl-Substance P Trifluoroacetate can be involved in the biotinylation of peptides and oligonucleotides, enabling their use in various biological studies. The exclusive affinity of biotin to fluorescent streptavidin/avidin proteins allows for specific detection, highlighting its significant role in modern biological research and the potential for various applications, including cellular transport (Jezowska et al., 2012).

4. Photophysics and Avidin-Binding Properties

Biotinylated reagents derived from Biotinyl-Substance P Trifluoroacetate have been examined for their photophysical properties and avidin-binding abilities. These studies contribute to the understanding of the compound's luminescence and its potential in binding site determination and biochemical investigations (Baschieri et al., 2014).

5. Applications in Photoaffinity Biotinylation

The compound has also been utilized in photoaffinity biotinylation techniques, where it demonstrates potential utility in applications requiring tight structural requirements. This indicates its role in expanding the scope of photoaffinity labeling in research and diagnostics (Hashimoto & Hatanaka, 2005).

Mechanism of Action

Biotinyl-Substance P Trifluoroacetate’s mechanism of action primarily involves its biotin moiety. The biotin tag allows specific binding to avidin and streptavidin proteins, which is useful for detection and purification purposes .

Safety and Hazards

  • Toxicity : Trifluoroacetate, although present in low levels, can be toxic. Care must be taken during peptide synthesis and purification .
  • Environmental Implications : Ultra-short-chain perfluoroalkyl acids like TFA have raised environmental concerns due to their increasing concentrations .

Future Directions

  • Improved Analytical Methods : Develop robust techniques for detecting ultra-short-chain perfluoroalkyl acids in environmental samples .

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C73H112N20O15S2.C2HF3O2/c1-42(2)37-50(66(102)84-45(62(77)98)31-36-109-3)83-60(97)40-81-63(99)51(38-43-17-6-4-7-18-43)88-67(103)52(39-44-19-8-5-9-20-44)89-65(101)46(27-29-57(75)94)85-64(100)47(28-30-58(76)95)86-68(104)54-23-15-35-93(54)71(107)49(21-12-13-32-74)87-69(105)55-24-16-34-92(55)70(106)48(22-14-33-80-72(78)79)82-59(96)26-11-10-25-56-61-53(41-110-56)90-73(108)91-61;3-2(4,5)1(6)7/h4-9,17-20,42,45-56,61H,10-16,21-41,74H2,1-3H3,(H2,75,94)(H2,76,95)(H2,77,98)(H,81,99)(H,82,96)(H,83,97)(H,84,102)(H,85,100)(H,86,104)(H,87,105)(H,88,103)(H,89,101)(H4,78,79,80)(H2,90,91,108);(H,6,7)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,61-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJPDCSCRLKGMC-UTUYLYDMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)CCCCC5C6C(CS5)NC(=O)N6.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H113F3N20O17S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1688.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biotinyl-Substance P Trifluoroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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